4-Boronothiophene-2-carboxylic acid
Overview
Description
4-Boronothiophene-2-carboxylic acid (4-BT-2-COOH) is a compound that has been studied extensively in recent years for its potential applications in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, from synthesizing other molecules to studying the effects of its biochemical and physiological effects.
Scientific Research Applications
Catalysis and Synthesis
4-Boronothiophene-2-carboxylic acid and related boronic acids have significant applications in catalysis and synthesis. For instance, boronic acids are effective catalysts in dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Moreover, boronic acids facilitate decarboxylative borylation, a process that replaces carboxylic acids with boronate esters, useful in late-stage modification of complex molecules and pharmaceutical development (Li et al., 2017).
Pharmaceutical and Biological Applications
In pharmaceutical research, boronic acids demonstrate potential in synthesizing biologically active compounds. An example is the synthesis of amino-3-fluorophenyl boronic acid, which has applications in constructing glucose-sensing materials due to its ability to operate at physiological pH (Das et al., 2003). Additionally, boronic acids, including derivatives like this compound, are utilized in asymmetric hetero-Michael additions, aiding in the synthesis of pharmaceutically important molecules such as sitagliptin and α-tocopherol (Hayama et al., 2018).
Material Science and Sensor Development
Boronic acids are also pivotal in material science and sensor development. Their unique properties enable the creation of electrochemically mediated methods for converting carboxylic acids to borylated congeners, as demonstrated in the synthesis of complex natural products (Barton, Chen, Blackmond, & Baran, 2021). Furthermore, boronic acid-based fluorescent chemosensors have been developed for detecting biological active substances, important in disease diagnosis and treatment (Huang et al., 2012).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, boronic acids contribute to the electrochemical study of carboxylic acids. They facilitate the oxidation of organic compounds, which is essential for understanding reactions involving organic pollutants (Queiroz et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of 4-Boronothiophene-2-carboxylic acid involves its role in the Suzuki-Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki-Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects of this reaction include the formation of complex organic compounds from simpler precursors.
Pharmacokinetics
The compound has a molecular weight of 17196 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base, and it is typically performed in an aqueous solution or organic solvent . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency and the stability of the compound.
properties
IUPAC Name |
4-boronothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISDLMYCEQUKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657172 | |
Record name | 4-Boronothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-91-3 | |
Record name | 4-Boronothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Carboxythiophene-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.